molecular formula C10H9Br2NO3 B8140264 Methyl 4-acetamido-3,5-dibromobenzoate CAS No. 135850-94-1

Methyl 4-acetamido-3,5-dibromobenzoate

Cat. No.: B8140264
CAS No.: 135850-94-1
M. Wt: 350.99 g/mol
InChI Key: ZAUXLISNACHOLA-UHFFFAOYSA-N
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Description

Methyl 4-acetamido-3,5-dibromobenzoate is an organic compound with the molecular formula C10H9Br2NO3. It is a derivative of benzoic acid, featuring bromine atoms at the 3 and 5 positions, an acetamido group at the 4 position, and a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-acetamido-3,5-dibromobenzoate typically involves the bromination of methyl 4-acetamidobenzoate. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetamido-3,5-dibromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with various functional groups.

    Reduction: Debrominated benzoate derivatives.

    Hydrolysis: 4-acetamido-3,5-dibromobenzoic acid.

Scientific Research Applications

Methyl 4-acetamido-3,5-dibromobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-acetamido-3,5-dibromobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms and acetamido group can play crucial roles in binding interactions and the overall pharmacophore of potential drug candidates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-acetamido-3,5-dibromobenzoate is unique due to the presence of both bromine atoms and the acetamido group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 4-acetamido-3,5-dibromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br2NO3/c1-5(14)13-9-7(11)3-6(4-8(9)12)10(15)16-2/h3-4H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUXLISNACHOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1Br)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00768274
Record name Methyl 4-acetamido-3,5-dibromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00768274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135850-94-1
Record name Methyl 4-acetamido-3,5-dibromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00768274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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